(3E)-1-(2-methoxyphenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
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Overview
Description
(3E)-1-(2-METHOXYPHENYL)-3-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a nitrophenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-(2-METHOXYPHENYL)-3-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with 5-(4-nitrophenyl)furan-2-carbaldehyde in the presence of a base, followed by cyclization with phenylhydrazine under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(3E)-1-(2-METHOXYPHENYL)-3-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The furan ring can be hydrogenated to a tetrahydrofuran ring under high pressure and temperature.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Hydrogen gas, high pressure, and temperature.
Substitution: Nucleophiles such as halides or amines.
Major Products
Oxidation: Amino derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3E)-1-(2-METHOXYPHENYL)-3-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of (3E)-1-(2-METHOXYPHENYL)-3-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. For instance, its nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The furan ring may also play a role in binding to specific sites within proteins or nucleic acids, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms.
Triple bond compounds: Compounds with triple bonds, such as nitrogen molecules.
Uniqueness
(3E)-1-(2-METHOXYPHENYL)-3-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is unique due to its combination of a methoxyphenyl group, a nitrophenyl group, and a furan ring, which confer distinct chemical and biological properties not found in simpler compounds like dichloroaniline or triple bond compounds.
Properties
Molecular Formula |
C28H20N2O5 |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
(3E)-1-(2-methoxyphenyl)-3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-5-phenylpyrrol-2-one |
InChI |
InChI=1S/C28H20N2O5/c1-34-27-10-6-5-9-24(27)29-25(19-7-3-2-4-8-19)18-21(28(29)31)17-23-15-16-26(35-23)20-11-13-22(14-12-20)30(32)33/h2-18H,1H3/b21-17+ |
InChI Key |
OBAFXTBSUGGURC-HEHNFIMWSA-N |
Isomeric SMILES |
COC1=CC=CC=C1N2C(=C/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/C2=O)C5=CC=CC=C5 |
Canonical SMILES |
COC1=CC=CC=C1N2C(=CC(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C2=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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